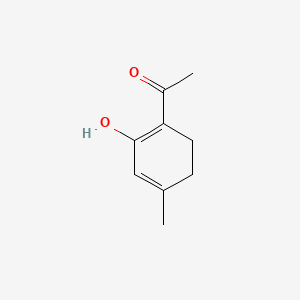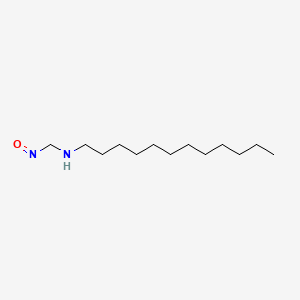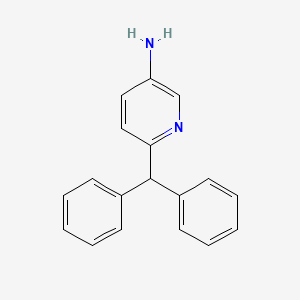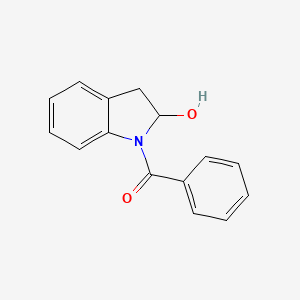
1-Benzoyl-2-indolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzoyl-2-indolinol is an organic compound with the molecular formula C15H13NO2 It is a derivative of indoline, featuring a benzoyl group attached to the nitrogen atom of the indoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzoyl-2-indolinol can be synthesized through various methods. One common approach involves the palladium-catalyzed cyclization of N-(2-allylphenyl)benzamide. This method utilizes palladium (II) as a catalyst and involves C-H functionalization to produce substituted N-benzoylindole . Another method involves the reduction of indole derivatives followed by benzoylation.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters are carefully controlled to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzoyl-2-indolinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxoindolinone derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products: The major products formed from these reactions include various substituted indolinol derivatives, which can be further utilized in synthetic and medicinal chemistry.
Aplicaciones Científicas De Investigación
1-Benzoyl-2-indolinol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Benzoyl-2-indolinol involves its interaction with specific molecular targets. The benzoyl group can form hydrogen bonds and hydrophobic interactions with amino acid residues in proteins, influencing their activity. This compound can inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparación Con Compuestos Similares
Indoline: A bicyclic organic compound with a similar structure but lacking the benzoyl group.
Indole: Another bicyclic compound with a fused benzene and pyrrole ring, differing in its electronic properties.
Benzoylindole: A compound with a benzoyl group attached to an indole ring, similar in structure but with different reactivity.
Uniqueness: 1-Benzoyl-2-indolinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
22397-24-6 |
|---|---|
Fórmula molecular |
C15H13NO2 |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
(2-hydroxy-2,3-dihydroindol-1-yl)-phenylmethanone |
InChI |
InChI=1S/C15H13NO2/c17-14-10-12-8-4-5-9-13(12)16(14)15(18)11-6-2-1-3-7-11/h1-9,14,17H,10H2 |
Clave InChI |
KDAUSFJNCBMMDE-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(C2=CC=CC=C21)C(=O)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


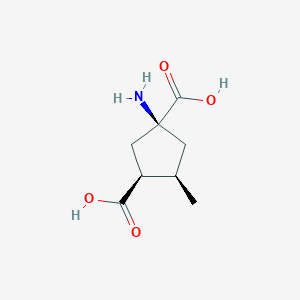
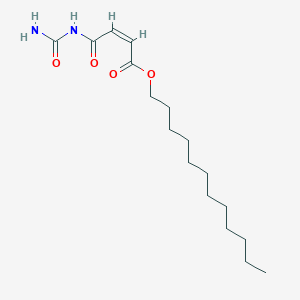
![1-[2-(2-Phenyl-3h-imidazol-4-yl)-ethyl]-piperidine](/img/structure/B13814403.png)
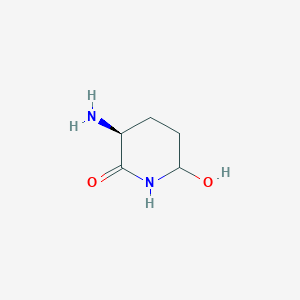
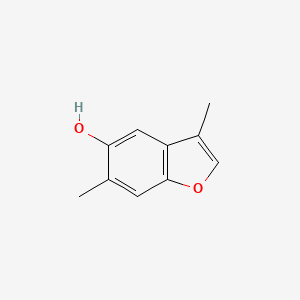



![(2S)-2-[[(2S)-2-[[(3R,6S,9S,15S,18S,21R)-21-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-6-(3-amino-3-oxopropyl)-9-(2-carboxyethyl)-18-(carboxymethyl)-15-methyl-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]propanoyl]amino]-3-methylbutanoic acid](/img/structure/B13814435.png)

![[(2S,3R,4S,5S)-4-methoxy-5-methyl-2-[(2E,4E,6E)-octa-2,4,6-trien-2-yl]oxan-3-yl] 2-aminoacetate](/img/structure/B13814458.png)
